![molecular formula C15H19N3O3S B2533543 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2379993-74-3](/img/structure/B2533543.png)
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent and selective inhibitor of a specific protein kinase, making it a valuable tool for studying the role of this kinase in various biological processes.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, including various substitutions at the pyridine ring, has been explored for their antimicrobial activity against a range of aerobic and anaerobic bacteria. These compounds have shown promising minimal inhibitory concentration values, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Molecular Structure Analysis
Studies involving the structural analysis of pyridine derivatives through methods such as X-ray diffraction and spectroscopy have provided insights into their molecular conformations and intermolecular interactions. These investigations help in understanding the chemical behavior and potential reactivity of such compounds (Tranfić et al., 2011).
Corrosion Inhibition
Pyridine derivatives have been evaluated for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. Their adsorption and corrosion inhibition properties have been assessed using various analytical techniques, highlighting their potential as corrosion inhibitors (Ansari et al., 2015).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of pyrrolidine-3-carbonitrile derivatives for antimicrobial and antioxidant activities represent another area of application. The antimicrobial activity of these compounds against various strains, alongside their potential antioxidant properties, underscores the versatile applications of pyridine derivatives in biomedical research (El-Mansy et al., 2018).
Propriétés
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c16-9-12-5-6-17-15(8-12)21-11-13-2-1-7-18(10-13)22(19,20)14-3-4-14/h5-6,8,13-14H,1-4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWKNZVAHQNFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)
![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)
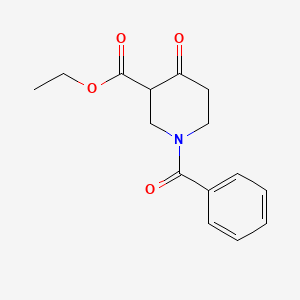
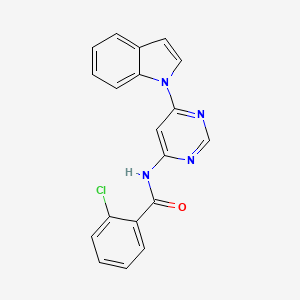

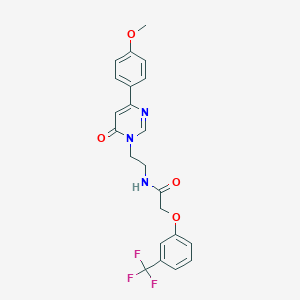
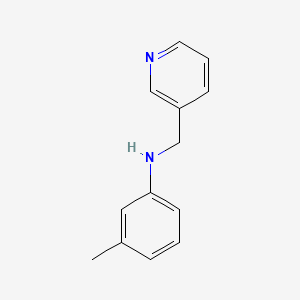
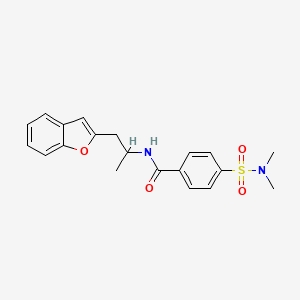
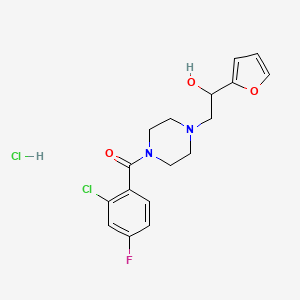
![N-(4-fluorophenyl)-2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2533478.png)
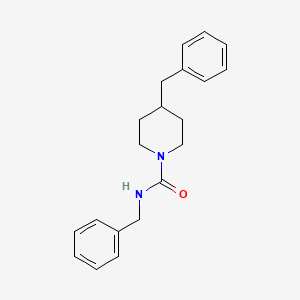
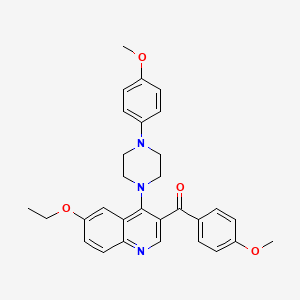
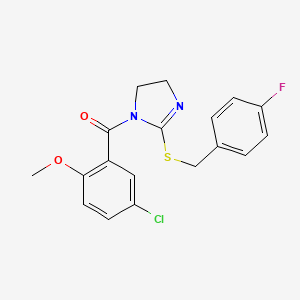
![2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2533483.png)